Product packaging for 2-Oxa-6-thiaspiro[3.3]heptane(Cat. No.:CAS No. 174-80-1)

2-Oxa-6-thiaspiro[3.3]heptane

Cat. No.: B598713
CAS No.: 174-80-1
M. Wt: 116.178
InChI Key: SNUILXWRUPARSS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Design and Discovery

Spirocycles, which feature two rings connected by a single common atom, are increasingly popular in drug discovery. nih.gov Their inherent three-dimensionality offers a significant advantage over flat, aromatic structures by providing a more effective way to interact with the three-dimensional binding sites of biological targets. tandfonline.comchembridge.com This increased sp3 character is often correlated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are crucial for the success of drug candidates. tandfonline.comchembridge.comtandfonline.com The trend to move away from planar molecules, often termed "escaping from flatland," has led to a rise in the number of approved drugs containing spirocyclic motifs. nih.govrsc.org

The rigidity of spirocyclic scaffolds is another key feature, locking the molecule's conformation and allowing for the precise spatial orientation of functional groups. chembridge.comtandfonline.com This conformational restriction can lead to improved efficacy and selectivity for their biological targets. tandfonline.com Consequently, spirocyclic compounds have found broad utility across various target classes, including enzymes and G-protein coupled receptors (GPCRs). chembridge.com

Unique Structural Features of Spiro[3.3]heptane Frameworks

The spiro[3.3]heptane framework, consisting of two fused cyclobutane (B1203170) rings, possesses a unique and rigid three-dimensional structure. google.com This rigidity is a defining characteristic that provides a stable and predictable scaffold for the attachment of various functional groups. google.com The defined spatial arrangement of substituents on the spiro[3.3]heptane core allows for precise interactions with biological targets. chembridge.com

The non-planar nature of the spiro[3.3]heptane system distinguishes it from traditional aromatic compounds, offering novel steric and electronic properties. This structural uniqueness makes it a valuable building block in the design of complex molecules with specific therapeutic applications. smolecule.com

Overview of Heteroatom-Containing Spiro[3.3]heptanes

The incorporation of heteroatoms, such as oxygen, nitrogen, and sulfur, into the spiro[3.3]heptane skeleton has significantly expanded its utility in medicinal chemistry. rsc.org These heteroatoms can modulate the physicochemical properties of the parent scaffold, influencing factors like solubility, lipophilicity, and metabolic stability. tandfonline.com Furthermore, the inclusion of heteroatoms provides convenient points for further functionalization, allowing for the introduction of diverse substituents and the exploration of a wider range of chemical space. rsc.orgrsc.org

Heteroatom-containing spiro[3.3]heptanes have been investigated as bioisosteres for common cyclic structures like piperidines, morpholines, and thiomorpholines. beilstein-journals.orgresearchgate.net For instance, compounds like 2-oxa-6-azaspiro[3.3]heptane and 6-amino-2-thiaspiro[3.3]heptane have been synthesized and evaluated for their potential pharmacological activities. beilstein-journals.orgtcichemicals.comnih.gov The development of synthetic routes to these novel heterocyclic spiro[3.3]heptanes has been a focus of recent research, aiming to provide access to new building blocks for drug discovery. researchgate.net

Contextualizing 2-Oxa-6-thiaspiro[3.3]heptane within Strained Spirocycles

This compound belongs to the class of strained heteroatom-containing spirocycles. The interest in such strained systems has been on the rise due to their potential as non-classical three-dimensional bioisosteres. rsc.orgrsc.org The inherent ring strain in small-ring spirocycles can impart beneficial physicochemical properties to lead compounds. rsc.org

The synthesis of spirocycles containing at least one four-membered ring, like the oxetane (B1205548) and thietane (B1214591) rings in this compound, is particularly attractive. rsc.orgrsc.org The small rings contribute to a more rigid and densely packed molecular space, while the heteroatoms allow for orthogonal exit vectors for functionalization. rsc.orgrsc.org The synthesis of this compound has been achieved through multi-step sequences, highlighting the challenges and opportunities in accessing these unique molecular architectures. beilstein-journals.orgacs.org The oxidation of the sulfur atom in this compound to the corresponding sulfone has also been reported, further expanding the chemical diversity of this scaffold. acs.org The study of such strained spirocycles is crucial for the development of novel molecular entities with unique biological activities. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8OS B598713 2-Oxa-6-thiaspiro[3.3]heptane CAS No. 174-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-thiaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUILXWRUPARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938450
Record name 2-Oxa-6-thiaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-80-1
Record name 2-Oxa-6-thiaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxa 6 Thiaspiro 3.3 Heptane

Direct Synthetic Routes to 2-Oxa-6-thiaspiro[3.3]heptane

Direct synthetic strategies are crucial for the efficient production of this compound, a valuable building block in drug discovery. These routes often involve the formation of the two heterocyclic rings in a sequential or concerted manner from appropriately functionalized acyclic precursors.

The construction of the this compound core can be achieved through the cyclization of precursors bearing multiple functional groups. A key approach involves starting with a pre-formed oxetane (B1205548) ring and subsequently constructing the thietane (B1214591) ring. For instance, the synthesis can commence from 3,3-bis(chloromethyl)oxetane (B146354). This intermediate undergoes a series of reactions to introduce the sulfur atom and facilitate the second ring closure. The process typically involves nucleophilic substitution reactions where a sulfur-containing nucleophile displaces leaving groups on the oxetane precursor, followed by an intramolecular cyclization to form the thietane ring. beilstein-journals.org

A notable synthetic route to this compound employs thiourea (B124793) as the sulfur source. beilstein-journals.org In one reported method, 3,3-bis(chloromethyl)oxetane is reacted with thiourea in the presence of perchloric acid to form an isothiouronium salt. Subsequent treatment of this intermediate with a base, such as potassium hydroxide (B78521) in ethanol, initially leads to the formation of 3-chloromethyl-3-hydroxymethylthietane via a thiolate intermediate. Further heating of this intermediate induces the final intramolecular cyclization to yield this compound. beilstein-journals.org

Another versatile starting material for spiro[3.3]heptane systems is tribromopentaerythritol, a commercially available flame retardant. rsc.orgnih.gov This precursor can be converted to 3,3-bis(bromomethyl)oxetane. nih.gov While not a direct route to the thia-analogue, this highlights the utility of pentaerythritol (B129877) derivatives in constructing the oxetane portion of the spirocycle, which can then be further functionalized.

Starting MaterialReagentsIntermediate(s)ProductReference
3,3-Bis(chloromethyl)oxetane1. Thiourea, HClO₄ 2. KOH, ethanol, heatS-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate, 3-Chloromethyl-3-hydroxymethylthietaneThis compound beilstein-journals.org

Cyclization Strategies from Multi-functionalized Precursors

Approaches to Related Spiro[3.3]heptane Systems with Heteroatoms

The synthetic strategies for this compound are part of a broader field of research into heteroatom-containing spiro[3.3]heptanes. These related systems are of interest as they can serve as bioisosteres for common drug fragments like piperidine, morpholine (B109124), and piperazine (B1678402). researchgate.netresearchgate.net

The synthesis of spirocycles containing both oxetane and thietane rings extends beyond the specific 2-oxa-6-thia isomer. For instance, the synthesis of 2-thia-6-azaspiro[3.3]heptane has been achieved from an N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane. rsc.org This transformation involves an oxetane ring-opening, bromination, and subsequent thietane ring formation, demonstrating the interconversion of these heterocyclic systems. rsc.org

Another relevant example is the synthesis of 2'-spirothietane uridine (B1682114) derivatives, which starts from a ketone precursor. nih.gov A key step in this sequence is a Michael reaction with a thiol to introduce the sulfur atom, followed by reduction, mesylation, and intramolecular cyclization to form the thietane ring. nih.govacs.org This highlights a general strategy for constructing thietane rings in spirocyclic systems.

The synthesis of spiro[3.3]heptanes containing nitrogen atoms, such as oxetane-azetidine and diazaspiro[3.3]heptane systems, has been extensively studied. 2-Oxa-6-azaspiro[3.3]heptane is a well-known morpholine bioisostere. rsc.org Its synthesis often starts from tribromopentaerythritol, which is reacted with a protected amine like p-toluenesulfonamide (B41071) to form the N-tosyl-protected spirocycle. rsc.orgresearchgate.net Deprotection then yields the final product. rsc.org A scalable, protecting-group-free route to a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has also been developed, involving the direct alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. nih.govresearchgate.net

The synthesis of 2,6-diazaspiro[3.3]heptanes, which are considered piperazine surrogates, has also been reported. thieme-connect.de One approach involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines, followed by cyclization to form the second azetidine (B1206935) ring. thieme-connect.de Another strategy utilizes a two-step telescoped approach starting from an N-Boc protected azetidinone. rsc.org

Spirocycle TypePrecursorsKey ReactionsReference
2-Oxa-6-azaspiro[3.3]heptaneTribromopentaerythritol, p-ToluenesulfonamideCyclization, Deprotection rsc.orgresearchgate.net
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, 3,3-Bis(bromomethyl)oxetaneHydroxide-facilitated alkylation nih.govresearchgate.net
2,6-Diazaspiro[3.3]heptane1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary aminesReductive amination, Cyclization thieme-connect.de

Spiro[3.3]heptan-1-ones are valuable intermediates that can be further elaborated into a variety of functionalized spirocycles. A novel approach to these strained ketones involves a strain-relocating semipinacol rearrangement. researchgate.netnih.gov This method utilizes the reaction of 1-sulfonylcyclopropanols (as cyclopropanone (B1606653) surrogates) with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.netnih.gov The resulting intermediate undergoes an acid-mediated rearrangement to afford the spiro[3.3]heptan-1-one. researchgate.netnih.gov Another strategy involves the [2+2] cycloaddition between dichloroketene (B1203229) and olefins, although this can result in low to moderate yields. The synthesis of racemic spiro[3.3]heptanones has been achieved through the reaction of amides with alkenes in the presence of triflic anhydride. researchgate.net These ketone-containing spirocycles can then be modified through various reactions to produce diverse building blocks for medicinal chemistry. chemrxiv.org

Ring-Closing Metathesis Strategies in Spirocycle Synthesis

Ring-closing metathesis (RCM) has become a powerful tool for the construction of a wide array of cyclic and macrocyclic structures. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, often ethylene. wikipedia.org While direct synthesis of this compound via RCM is not prominently documented, the strategy is widely applicable to the formation of unsaturated spirocyclic systems.

The general principle of RCM involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the product. organic-chemistry.org The efficiency and stereoselectivity of RCM can be influenced by the choice of catalyst, solvent, and reaction temperature. For instance, second-generation Grubbs catalysts are known for their high tolerance to various functional groups. organic-chemistry.org The synthesis of 5- to 30-membered rings is achievable, with the E/Z selectivity of the resulting double bond being dependent on the ring strain of the product. organic-chemistry.org In the context of spirocycle synthesis, RCM would be applied to a precursor containing two terminal alkene functionalities positioned to form the desired spirocyclic framework upon cyclization.

Transition Metal-Catalyzed Cyclizations for Spiroether Formation

Transition metal catalysis offers a versatile platform for the synthesis of spiroethers. Copper-catalyzed enantioselective carboetherification of alkenols has been demonstrated as a potent method for producing 5,5-, 5,6-, and 6,6-spirocyclic ethers with high enantiomeric excess. nih.govthieme-connect.com This approach facilitates the formation of two rings from acyclic precursors and allows for the creation of fully substituted chiral carbon centers. nih.gov The reaction proceeds through an intramolecular 1,2-difunctionalization and oxidative cyclization of 1,1-disubstituted alkenols. thieme-connect.com

Palladium catalysis has also been employed in the synthesis of spirocyclic ethers. For example, a one-pot synthesis from bromo-ketone precursors can be achieved using palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as the catalyst in sulfolane (B150427) at 80°C, yielding the desired product in good yields. Furthermore, Lewis acid transition-metal complexes, such as those involving silver, have shown catalytic activity in the cycloaddition reactions leading to spirocyclic frameworks. thieme-connect.com

Strain-Release Strategies for Spiro[3.3]heptane Construction

The inherent ring strain of small bicyclic systems can be harnessed as a driving force for the synthesis of more complex architectures, including spiro[3.3]heptanes. nih.govresearchgate.net A notable example is the strain-relocating semipinacol rearrangement. This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes an acid-catalyzed rearrangement to afford substituted spiro[3.3]heptan-1-ones. nih.gov This process can be highly regio- and stereospecific, enabling the synthesis of optically active products. nih.gov

The development of strained spiro-heterocycles, including those containing the spiro[3.3]heptane motif, has been a significant area of research. researchgate.netresearchgate.net These strategies often leverage the reactivity of strained precursors like azabicyclo[1.1.0]butanes (ABBs) to construct spirocyclic azetidines through electrophile-induced spirocyclization-desilylation reactions. researchgate.netarkat-usa.org

Photochemical Cycloaddition Approaches to Spirothietanes

Photochemical [2+2] cycloaddition, also known as the Paternò-Büchi reaction in the context of carbonyls and alkenes, is a classic method for forming four-membered rings. beilstein-journals.orgfiveable.melibretexts.org This strategy is particularly relevant for the synthesis of thietanes and, by extension, spirothietanes. beilstein-journals.org The reaction involves the light-induced cycloaddition of a thione with an alkene to produce a spirothietane derivative. beilstein-journals.org

The irradiation of thiones, such as thiobenzophenone (B74592) or thioxanthenethione, in the presence of various olefins leads to the formation of the corresponding spirothietanes in high yields. beilstein-journals.org This method has been successfully applied to the synthesis of a variety of spirothietane derivatives, including those fused to other ring systems. beilstein-journals.org The reaction is often initiated by UV light and can proceed through either a singlet or triplet excited state of the reactants. fiveable.meresearchgate.net The high regio- and stereoselectivity often observed in these reactions make them a valuable tool for constructing complex molecular architectures. researchgate.net

Stereoselective Synthesis of this compound and Chiral Analogues

The demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals, has driven the development of stereoselective synthetic methods.

Enantioselective Approaches to Spirocyclic Ethers and Sulfides

Significant progress has been made in the enantioselective synthesis of spirocyclic ethers and sulfides. rsc.orgrsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool in this area, with a notable increase in reported methodologies in recent years. rsc.org

For spirocyclic ethers, copper-catalyzed enantioselective alkene carboetherification provides access to chiral 5,5-, 5,6-, and 6,6-spirocyclic products with excellent enantioselectivity. nih.govthieme-connect.com Another approach involves the diastereoselective intramolecular photoaddition of dihydro-4-pyrones to chiral 1,3-dioxin-4-ones, which, after subsequent fragmentation, yields spiro ether structures. acs.org

In the realm of spirocyclic sulfides, chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids have been developed to produce γ-chiral α-spiro-γ-lactones, which are valuable intermediates. nih.gov Additionally, organocatalytic nih.govacs.org-sigmatropic rearrangements of sulfur-containing aldehydes have been used to prepare chiral cyclic sulfides bearing an α-quaternary chiral center with high optical purity. researchgate.net

Asymmetric Induction in Spiro[3.3]heptane Assembly

Asymmetric induction in the assembly of the spiro[3.3]heptane framework is crucial for accessing enantiopure final products. rsc.org Strain-release strategies can be rendered stereoselective by using optically active starting materials. For instance, the semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate derived from a substituted cyclopropanone equivalent can proceed with full regio- and stereospecificity to yield optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

The use of chiral auxiliaries is another established method for achieving asymmetric induction. For example, in the synthesis of spiro[3.3]heptane-based amino acids, the Strecker reaction employing chiral amines like (R)-α-phenylglycinol has been utilized to install the chiral amino acid moiety. nih.gov Similarly, Ellman's sulfinamide has proven to be a beneficial chiral auxiliary for the synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives. nih.gov Enzyme-catalyzed asymmetric hydrolysis has also been employed to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives, providing access to compounds with axial chirality. rsc.org

Below is a summary of catalysts and their roles in the synthesis of spirocyclic compounds.

Catalyst/ReagentReaction TypeRoleReference
Ruthenium and Molybdenum Complexes Ring-Closing MetathesisCatalyzes the intramolecular metathesis of dienes to form cycloalkenes. wikipedia.org, organic-chemistry.org
Copper Complexes Enantioselective CarboetherificationCatalyzes the formation of chiral spirocyclic ethers from alkenols. nih.gov, thieme-connect.com
Palladium(II) Acetate/Triphenylphosphine CyclizationCatalyzes the one-pot synthesis of spirocyclic ethers from bromo-ketone precursors.
Silver Complexes CycloadditionActs as a Lewis acid to catalyze cycloaddition reactions for spirocycle formation. thieme-connect.com
Chiral Bifunctional Sulfides BromolactonizationCatalyzes the enantioselective synthesis of γ-chiral α-spiro-γ-lactones. nih.gov
Pig Liver Esterase Asymmetric HydrolysisEnables the enzymatic resolution of racemic spiro[3.3]heptane derivatives. rsc.org

Reactivity and Reaction Pathways of 2 Oxa 6 Thiaspiro 3.3 Heptane

Oxidation Reactions of the Thia-moiety

The sulfur atom in the thietane (B1214591) ring of 2-oxa-6-thiaspiro[3.3]heptane is susceptible to oxidation, a common and predictable reaction for thioethers. This reactivity allows for the synthesis of derivatives with modified electronic and physical properties.

Formation of Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfide (B99878) in this compound can be controlled to yield either the corresponding sulfoxide or sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants or harsher conditions lead to the fully oxidized sulfone. jchemrev.comorganic-chemistry.org

Common oxidizing agents such as hydrogen peroxide can be employed for these transformations. organic-chemistry.orgdss.go.th The reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiophenol, followed by oxidation with hydrogen peroxide in acetic acid, yields the corresponding disulfone, demonstrating the feasibility of oxidizing the sulfur atoms in a related spirocyclic system. dss.go.th The selective oxidation to either sulfoxides or sulfones can also be achieved by using specific catalysts. For example, tantalum carbide as a catalyst with hydrogen peroxide favors sulfoxide formation, whereas niobium carbide promotes the formation of sulfones. organic-chemistry.org

Table 1: Oxidation Products of this compound

Reactant Oxidizing Agent Product Reference
This compound Mild Oxidant (e.g., H₂O₂ with TaC catalyst) This compound-6-oxide (Sulfoxide) organic-chemistry.org
This compound Strong Oxidant (e.g., H₂O₂ with NbC catalyst) This compound-6,6-dioxide (Sulfone) organic-chemistry.org

Ring-Opening Reactions of the Strained Spirocyclic System

The significant ring strain in the spiro[3.3]heptane framework makes both the oxetane (B1205548) and thietane rings susceptible to ring-opening reactions under various conditions. This reactivity provides a powerful tool for accessing more complex, functionalized acyclic or larger ring structures.

Acid-Mediated Rearrangements

In the presence of acids, the strained rings of this compound and its derivatives can undergo rearrangements. For instance, the oxetane ring in a related 2-oxa-6-azaspiro[3.3]heptane derivative was opened using hydrobromic acid, leading to a functionalized azetidine (B1206935). researchgate.net While a specific example for this compound is not detailed in the provided context, the principle of acid-catalyzed ring-opening of strained heterocycles is well-established.

Nucleophilic Ring Opening Reactions

Both the oxetane and thietane rings are susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. For example, the synthesis of this compound itself involves a nucleophilic displacement where a thiolate intermediate attacks a chloromethyl group to form the thietane ring. beilstein-journals.orgresearchgate.net Similarly, ring-opening of related oxetanes and thietanes with various nucleophiles is a common synthetic strategy. beilstein-journals.orgbeilstein-journals.org

Rearrangements Involving Carbocation Intermediates

The formation of carbocation intermediates, often facilitated by Lewis acids or under specific reaction conditions, can trigger rearrangements of the spiro[3.3]heptane skeleton. While direct evidence for carbocation-mediated rearrangements of this compound is not explicitly provided, the strained nature of the four-membered rings suggests that such intermediates could readily lead to ring expansion or other skeletal reorganizations.

Derivatization and Functionalization of the Spiro[3.3]heptane Core

The this compound core can be further modified to introduce various functional groups, expanding its utility as a synthetic building block. For example, derivatives of the closely related 2-oxa-6-azaspiro[3.3]heptane have been synthesized with substituents on the nitrogen atom, showcasing the potential for functionalization. nih.govresearchgate.net The synthesis of amino acid derivatives of 2-azaspiro[3.3]heptane further highlights the versatility of these spirocyclic systems in creating complex molecules. Although specific derivatization reactions for this compound are not detailed, the synthetic accessibility of related functionalized spiro[3.3]heptanes suggests that similar strategies could be applied. researchgate.netbeilstein-journals.org

Functional Group Interconversions on the Rings

Functional group interconversions on the spiro[3.3]heptane framework involve the transformation of one functional group into another without altering the core spirocyclic skeleton. However, the high ring strain of the oxetane and thietane moieties also makes them susceptible to ring-opening reactions under certain conditions, which represents a significant pathway for functionalization.

While the parent this compound is relatively stable, derivatives containing activating groups can undergo ring-opening. For instance, the nitrogen analogue, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, undergoes acid-catalyzed ring-opening of the oxetane ring. Treatment with hydrobromic acid selectively cleaves a C-O bond to yield a functionalized azetidine with exocyclic bromomethyl and hydroxymethyl groups. researchgate.netrsc.org This reaction highlights the susceptibility of the oxetane ring to nucleophilic attack under acidic conditions, a pathway that can be exploited for further synthetic modifications. researchgate.net

ReactionStarting MaterialReagents/ConditionsProductReference
Oxetane Ring Opening6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneHydrobromic acid (HBr) in Et₂O(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol (B1526308) researchgate.net, rsc.org

In other related spiro[3.3]heptane systems, functional groups on the rings can be readily interconverted. For example, diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, a derivative where the thietane is replaced by a cyclobutane (B1203170) ring bearing two ester groups, can be reduced. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) converts the diester functionalities into their corresponding diol (dihydroxymethyl) derivative, demonstrating that standard functional group manipulations are feasible on this scaffold. thieme-connect.com

ReactionStarting MaterialReagents/ConditionsProductReference
Ester ReductionDiethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylateLithium aluminum hydride (LiAlH₄)2-Oxaspiro[3.3]heptane-6,6-diyldimethanol thieme-connect.com

Nucleophilic Substitution Reactions at Exocyclic Positions

Nucleophilic substitution reactions at positions outside the ring system (exocyclic) are a cornerstone of synthetic chemistry for introducing molecular complexity. This would involve a derivative of this compound bearing a leaving group, such as a halide or a sulfonate ester, on a side chain. A nucleophile could then displace this leaving group to form a new bond.

While direct examples of nucleophilic substitutions on pre-formed exocyclic groups of this compound are not extensively documented in the surveyed literature, the synthesis of related spirocycles often relies on this very principle. For example, the synthesis of 6-amino-2-thiaspiro[3.3]heptane proceeds from a diol precursor which is converted to a dimethanesulfonate. beilstein-journals.orgresearchgate.net The two mesylate groups are excellent leaving groups that are subsequently displaced by a sulfide nucleophile in an intramolecular fashion to construct the thietane ring. beilstein-journals.orgresearchgate.net This demonstrates the viability of such substitution chemistry on the four-membered ring framework that constitutes half of the target molecule's structure.

Furthermore, products derived from the ring-opening of related spirocycles, such as the (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol formed from the HBr-mediated opening of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, possess exocyclic functional groups perfectly suited for subsequent nucleophilic substitution reactions. researchgate.netrsc.org The bromomethyl group is a prime electrophile for substitution by a wide range of nucleophiles.

Exploitation of Thioether Reactivity

The thioether (sulfide) group in the thietane ring is a key locus of reactivity in this compound. Its chemistry is primarily characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

A fundamental reaction of thioethers is oxidation, which typically proceeds in a stepwise manner. The sulfur atom can be oxidized to a sulfoxide and, under more forcing conditions, to a sulfone. jchemrev.com This transformation is commonly achieved using various oxidizing agents, and the outcome can often be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) often favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. organic-chemistry.orgorganic-chemistry.org This allows for the modulation of the electronic properties and steric profile of the sulfur-containing ring.

TransformationGeneral ReagentsProduct ClassReference
Thioether → SulfoxideH₂O₂ (1 equiv.), m-CPBA (1 equiv.), NaIO₄Sulfoxide jchemrev.com, organic-chemistry.org
Thioether → SulfoneH₂O₂ (excess), KMnO₄, Niobium Carbide/H₂O₂Sulfone jchemrev.com, organic-chemistry.org

The lone pairs of electrons on the sulfur atom also make the thioether group nucleophilic. It can react with electrophiles, most notably alkylating agents such as alkyl halides, to form a sulfonium (B1226848) salt. masterorganicchemistry.com This reaction converts the neutral thioether into a positively charged sulfonium group, which can then act as a leaving group in subsequent reactions or otherwise alter the molecule's properties. This inherent reactivity of the sulfur atom provides another avenue for the synthetic modification of this compound.

Computational and Theoretical Investigations of 2 Oxa 6 Thiaspiro 3.3 Heptane

Quantum Mechanical Studies on Electronic Structure and Stability

Quantum mechanical calculations are crucial for understanding the fundamental electronic properties and thermodynamic stability of 2-oxa-6-thiaspiro[3.3]heptane. These studies often involve determining the molecule's geometry, orbital energies, and charge distribution.

While specific quantum mechanical studies exclusively on this compound are not extensively detailed in the provided results, broader studies on related C₃H₆O isomers and spiro[3.3]heptane systems offer valuable context. For instance, electronic structure calculations on various C₃H₆O isomers have been performed to determine their relative stabilities. nih.govresearchgate.net Such studies identify all isomers as local minima on the potential energy surface and can rank them in order of increasing stability. nih.govresearchgate.net For example, in the C₃H₆O family, acetone (B3395972) is found to be the most stable isomer, followed by others like propanal, allyl alcohol, and oxetane (B1205548). nih.govresearchgate.net These computational approaches can be applied to this compound to precisely determine its thermodynamic properties relative to other isomers.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving complex molecules like this compound. DFT calculations can elucidate reaction pathways, identify transition states, and predict the outcomes of reactions.

DFT calculations are instrumental in locating and characterizing the transition states of reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest-energy pathways for various transformations. For instance, in the context of cycloaddition reactions, DFT can predict transition-state energies, which helps in understanding the influence of substituents on reaction kinetics. Electron-withdrawing groups, for example, can increase cycloaddition rates by stabilizing the transition state.

Studies on related strained systems, such as spiro[3.3]hept-1-ylidene, have utilized computational chemistry to assess transition states and activation energies for rearrangement reactions. researchgate.net Similar methodologies can be applied to understand the reactivity of this compound, for example, in ring-opening or polymerization reactions. The isomerization pathways of C₃H₆O isomers have been extensively studied, with transition states fully characterized using intrinsic reaction coordinate calculations. nih.govresearchgate.net These calculations reveal whether a reaction proceeds in a single step or through intermediates like carbenes or diradicals. nih.govresearchgate.net

DFT is also a valuable tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. In highly functionalized oxirane-containing substrates, predicting regioselectivity can be challenging, and DFT can provide crucial insights. scribd.com For example, computational modeling with DFT can predict the regioselectivity in complex reactions of related oxaspiro compounds.

In the context of ring-opening reactions of epoxides, which share the oxetane ring feature with this compound, DFT calculations using basis sets like 6-31G(d) and 6-311G(d,p) have been employed to examine hydroxy-group directing effects and understand the factors controlling regioselectivity. scribd.com The stereoselectivity of reactions can also be predicted. For instance, in the photochemical [2+2] cycloaddition of N-vinylpyrrolidin-2-one with alkenes, the diastereoselectivity was found to be controlled by the steric effect of substituents, a factor that can be modeled using computational methods. beilstein-journals.org

Elucidation of Transition States and Activation Energies

Conformational Analysis and Strain Energy Calculations of Spiro[3.3]heptane Systems

The spiro[3.3]heptane framework is characterized by significant ring strain, which profoundly influences its conformation and reactivity. Computational methods are essential for quantifying this strain and understanding the conformational preferences of these systems.

The conventional strain energy of spiro[3.3]heptane has been computed using various theoretical methods, including Hartree-Fock (HF), B3LYP, MP2, and CCSD(T). wiley.com These calculations provide insights into the destabilization of the molecule due to its strained geometry. For example, the strain energy of spiro[3.3]heptane is significantly higher than that of less-strained cyclic systems. wiley.com The strain energy of spiro[3.3]octane, which contains two cyclobutane (B1203170) rings, has been found to be close to the sum of the strain energies of its constituent rings. mdpi.com

Conformational analysis of spiro[3.3]heptane derivatives is crucial for understanding their three-dimensional structure and how it affects their interactions with other molecules. The limited conformational freedom of these systems can lead to predictable vectorization of substituents, which is advantageous in drug design. researchgate.net The inherent instability of some related cycloalkanes has made them underrepresented in medicinal chemistry; however, the heightened metabolic stability of the spirocyclic framework offers a way to incorporate these structural motifs. researchgate.net The conformational rigidity of azaspiro[3.3]heptane derivatives, for example, can reduce the entropic penalty associated with target binding in biological systems.

Table 1: Calculated Conventional Strain Energies of Spiro[3.3]heptane (kcal/mol) This table presents the conventional strain energy of spiro[3.3]heptane calculated using different theoretical methods and a cc-pVTZ basis set with ZPVE correction. The data is sourced from a homodesmotic reaction scheme.

MethodEntire Ring SystemSingle RingSum
HF42.9121.7043.41
B3LYP42.1821.4242.84
MP250.1925.3150.62
CCSD(T)49.6425.1550.30
Data sourced from reference wiley.com.

Molecular Modeling for Understanding Structural Influence on Reactivity

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structures of molecules and to understand how these structures influence their chemical reactivity. For this compound, molecular modeling can provide insights into how the spirocyclic core and the presence of heteroatoms dictate its chemical behavior.

The rigid spiro[3.3]heptane framework offers a unique scaffold for presenting functional groups in specific spatial orientations. Molecular modeling can help in designing derivatives with desired properties by predicting how modifications to the structure will affect its shape and electronic distribution. For example, in the context of medicinal chemistry, the spiro[3.3]heptane framework is considered a valuable building block because its rigid nature can lead to improved pharmacological profiles. researchgate.net

The influence of steric and electronic effects on reactivity can be explored through molecular modeling. For instance, the steric hindrance around the spiro center can influence the accessibility of reagents to the reactive sites on the rings. The electronegativity of the oxygen atom and the polarizability of the sulfur atom in this compound create distinct electronic environments within the molecule, which can be modeled to predict sites of nucleophilic or electrophilic attack.

Advanced Synthetic Applications of 2 Oxa 6 Thiaspiro 3.3 Heptane Scaffolds

Utilization as Rigid Building Blocks in Complex Molecule Synthesis

The primary value of the 2-oxa-6-thiaspiro[3.3]heptane scaffold lies in its rigid, three-dimensional structure. This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target and allows for precise projection of functional groups into three-dimensional space. Analogous spiro[3.3]heptane systems, such as 2-oxa-6-azaspiro[3.3]heptane, are frequently used as bioisosteric replacements for more flexible six-membered rings like morpholine (B109124) and thiomorpholine (B91149) in drug candidates. thieme.debeilstein-journals.org This established utility provides a strong rationale for the synthesis and application of the thia-analogue.

The synthesis of this compound itself renders it available as a fundamental building block. A documented route involves a multi-step process starting from 3,3-bis(chloromethyl)oxetane (B146354). This precursor is reacted with thiourea (B124793) in the presence of perchloric acid to form an isothiouronium salt. Subsequent treatment with a base like potassium hydroxide (B78521) initially yields the intermediate 3-chloromethyl-3-hydroxymethylthietane, which upon further reflux cyclizes to form the target this compound. researchgate.net

Synthesis of this compound
Starting MaterialKey ReagentsIntermediateFinal ProductReference
3,3-Bis(chloromethyl)oxetane1. Thiourea, HClO₄ 2. KOH, Ethanol3-Chloromethyl-3-hydroxymethylthietaneThis compound researchgate.net

Once synthesized, this spirocycle can be incorporated into larger, more complex molecular architectures. For example, the thietane (B1214591) portion of the scaffold is found in various biologically active compounds, including spirocyclic nucleoside analogues designed as antiviral agents. researchgate.netnih.gov The use of small, strained rings like oxetane (B1205548) and thietane provides access to dense, rigid structures that often confer improved properties compared to their non-spirocyclic counterparts. nih.gov

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late step, enabling rapid diversification and the fine-tuning of properties. mpg.dewikipedia.org The this compound scaffold is amenable to several LSF strategies, primarily centered on the reactivity of the sulfur atom within the thietane ring.

The sulfide (B99878) moiety is a versatile functional handle that can be readily oxidized to introduce new functionalities. This transformation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone.

Oxidation to Sulfoxide: Treatment with a mild oxidizing agent (e.g., one equivalent of meta-chloroperoxybenzoic acid, m-CPBA) would produce this compound 6-oxide. This introduces a chiral center at the sulfur atom and a polar sulfoxide group that can act as a hydrogen bond acceptor.

Oxidation to Sulfone: Using a stronger oxidizing agent or excess m-CPBA would lead to the formation of this compound 6,6-dioxide. The resulting sulfone group is a stable, polar, and effective hydrogen bond acceptor that significantly alters the electronic and solubility properties of the parent scaffold.

These transformations are valuable for modulating the physicochemical properties of molecules containing the scaffold. Other advanced LSF methods, such as photo-mediated carbon atom insertion to expand the thietane ring into a thiolane, have also been reported for thietane heterocycles, suggesting further possibilities for skeletal editing of the this compound framework. rsc.org

Potential Late-Stage Functionalization Reactions
ScaffoldReactionProductKey Changes
This compoundControlled Oxidation (e.g., 1 eq. m-CPBA)This compound 6-oxideIntroduces polarity and a chiral center (sulfoxide).
This compoundFull Oxidation (e.g., >2 eq. m-CPBA)This compound 6,6-dioxideIntroduces highly polar, stable sulfone group.

Development of Novel Synthetic Building Blocks from this compound Derivatives

Beyond its direct use, the this compound scaffold serves as a precursor for generating other novel, highly functionalized building blocks. This is typically achieved through selective ring-opening reactions, which convert the compact spirocyclic system into versatile acyclic or monocyclic intermediates.

A well-established precedent in the analogous aza-series involves the ring-opening of N-protected 2-oxa-6-azaspiro[3.3]heptane. For instance, treatment of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid opens the oxetane ring to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol. researchgate.net This reaction transforms the spirocycle into a densely functionalized azetidine (B1206935), which is itself a valuable building block for further synthetic elaboration.

Applying similar logic, the this compound scaffold could undergo selective ring-opening of either the oxetane or the thietane ring under specific conditions, providing access to new classes of building blocks.

Oxetane Ring-Opening: Acidic or nucleophilic attack could open the oxetane ring, leading to a 3,3-disubstituted thietane bearing hydroxymethyl and other functional groups. The intermediate in the synthesis of the spirocycle, 3-chloromethyl-3-hydroxymethylthietane, is a prime example of such a building block. researchgate.net

Thietane Ring-Opening: Certain reagents could selectively open the thietane ring, generating a 3,3-disubstituted oxetane.

These strategies effectively leverage the strain inherent in the four-membered rings to "release" functionality, converting the parent spirocycle into a new set of synthetic tools.

Novel Building Blocks from Spiro[3.3]heptane Systems
Parent SpirocycleReaction TypeResulting Building Block ClassKey FeaturesReference (by analogy)
N-Tosyl-2-oxa-6-azaspiro[3.3]heptaneAcid-mediated Oxetane OpeningFunctionalized AzetidineContains bromomethyl and hydroxymethyl groups for further modification. researchgate.net
This compoundSynthetic Intermediate (retro-synthetic)Functionalized Thietane3-Chloromethyl-3-hydroxymethylthietane serves as a versatile precursor. researchgate.net

Challenges and Future Directions in 2 Oxa 6 Thiaspiro 3.3 Heptane Chemistry

Addressing Gaps in Explored Chemical Space for Oxetanyl-Thietane Systems

The exploration of the chemical space surrounding oxetanyl-thietane systems, such as 2-oxa-6-thiaspiro[3.3]heptane, remains relatively limited. While the parent compound and some of its derivatives have been synthesized and studied, a vast number of potential analogues with diverse functionalities and substitution patterns are yet to be explored. researchgate.netsemanticscholar.orgethz.ch The introduction of various substituents on the oxetane (B1205548) and thietane (B1214591) rings could lead to novel compounds with tailored properties. For instance, the incorporation of fluorine atoms or other functional groups could significantly alter the electronic properties, metabolic stability, and biological activity of the resulting molecules. researchgate.net

A significant gap exists in the systematic exploration of stereoisomers of substituted this compound. The spirocyclic nature of the scaffold allows for the existence of enantiomers and diastereomers, each of which may exhibit distinct biological activities. Developing synthetic methods that provide access to stereochemically pure isomers is crucial for understanding structure-activity relationships and for the development of effective chiral drugs.

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to this compound and its derivatives often involve multi-step procedures with challenges in scalability and sustainability. nih.govresearchgate.netthieme.dethieme.de For example, a known synthesis of this compound involves the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea (B124793), followed by intramolecular cyclization. researchgate.netbeilstein-journals.org While effective, this method may require harsh reaction conditions and the use of hazardous reagents.

Exploration of Novel Reactivity Patterns and Rearrangements

The strained four-membered rings of this compound impart unique reactivity that is yet to be fully explored. The presence of both an oxetane and a thietane ring offers opportunities for selective ring-opening reactions, cycloadditions, and rearrangements. Understanding the differential reactivity of the two heterocyclic rings under various conditions (e.g., acidic, basic, photochemical) is essential for harnessing the synthetic potential of this scaffold.

Investigating novel rearrangements of the this compound core could lead to the discovery of new and complex molecular architectures. For example, acid-catalyzed or transition-metal-mediated rearrangements could provide access to novel heterocyclic systems that are otherwise difficult to synthesize. The study of photochemical reactions of this spirocycle could also unveil unique transformations and provide access to novel photoresponsive materials.

Advancements in Asymmetric Synthesis for Spiro[3.3]heptane Scaffolds

The development of asymmetric syntheses for spiro[3.3]heptane scaffolds is a critical area for future research. rsc.orgnih.gov While some progress has been made in the asymmetric synthesis of related spirocycles, such as diazaspiro[3.3]heptanes, the enantioselective synthesis of this compound and its derivatives remains a significant challenge. researchgate.netacs.org

Future efforts should focus on the development of chiral catalysts and auxiliaries that can effectively control the stereochemistry of the spirocyclization step. smolecule.com Enzyme-catalyzed reactions, which have shown promise in the asymmetric synthesis of other spiro[3.3]heptane derivatives, could also be a valuable tool. rsc.org The ability to access enantiomerically pure this compound building blocks will be instrumental in the design and synthesis of chiral drugs and materials. researchgate.net

Integration of Computational Chemistry in Synthetic Design and Mechanistic Understanding

Computational chemistry can play a pivotal role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and the transition states of potential reactions. nih.gov This can provide valuable insights for the rational design of new synthetic routes and for understanding the mechanisms of observed reactions.

Molecular modeling can also be used to explore the conformational landscape of this compound and its derivatives, which is crucial for understanding their interactions with biological targets. nih.gov By predicting properties such as binding affinity and metabolic stability, computational methods can help to prioritize synthetic targets and guide the design of new bioactive compounds. The integration of computational and experimental approaches will be essential for unlocking the full potential of this fascinating spirocyclic system.

Q & A

What are the most reliable synthetic routes for 2-oxa-6-thiaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves double nucleophilic displacement reactions. A widely reported method uses 3,3-bis(bromomethyl)oxetane and sodium sulfide (Na₂S·9H₂O) in dry DMF at 50°C for 6.5 hours, yielding the spirocyclic compound after aqueous extraction . Alternative routes employ bis(chloromethyl)oxetane with thiourea under acidic conditions (HClO₄), followed by KOH-mediated cyclization, achieving comparable yields (55–60%) . Key factors affecting purity include stoichiometric control of sulfide sources, solvent drying, and temperature optimization to minimize side reactions (e.g., over-alkylation).

Advanced Research Question
For scale-up, Na₂S·9H₂O is preferred over thiourea due to reduced byproduct formation and simplified workup . However, Na₂S’s hygroscopic nature necessitates strict anhydrous conditions. Contradictions arise in reported yields (e.g., 55% vs. 60%) due to variations in sulfide reagent purity and reaction monitoring methods (e.g., TLC vs. HPLC). Researchers should validate purity via ¹H NMR (e.g., characteristic spirocyclic proton signals at δ 3.6–4.2 ppm) and HRMS (exact mass: 146.0198 [M+H]⁺) .

How can structural confirmation of this compound derivatives be achieved?

Basic Research Question
X-ray crystallography remains the gold standard for confirming spirocyclic geometry. For example, analogous spiro compounds like 2-thia-6-selenaspiro[3.3]heptane exhibit bond angles of ~90° between the oxetane and thietane rings, with spiro carbon distances of 1.54–1.58 Å . When crystals are unavailable, ¹³C NMR can identify the spiro carbon (typically δ 70–80 ppm) and distinguish sulfur/oxygen environments.

Advanced Research Question
Contradictions in spectral data (e.g., shifting proton signals due to solvent effects) require cross-validation. For derivatives like S-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate , IR spectroscopy (S=O stretch at 1050–1100 cm⁻¹) and HRMS (isotopic patterns for Cl/Br) are critical for confirming substitution patterns . Computational modeling (DFT) can predict NMR shifts and optimize reaction pathways for novel derivatives.

What are the stability and solubility challenges of this compound salts?

Basic Research Question
The free base of this compound is prone to oxidation and ring-opening under acidic conditions. Isolation as sulfonate salts (e.g., tosylate or mesylate) improves stability and solubility in polar aprotic solvents (DMF, DMSO) compared to oxalate salts, which are hygroscopic and less soluble .

Advanced Research Question
Contradictory solubility data (e.g., oxalate vs. sulfonate salts in ethanol) highlight the need for salt-form optimization. For instance, sulfonate salts enable reactions in aqueous-organic biphasic systems, while oxalate salts may precipitate in polar solvents. Stability studies under varying pH (2–12) and temperature (25–80°C) are essential for applications in catalysis or drug discovery .

How does the spirocyclic scaffold influence reactivity in further functionalization?

Basic Research Question
The strained spirocyclic system facilitates ring-opening reactions. For example, copper-catalyzed oxyalkynylation of the C–S bond in this compound with hypervalent iodine reagents yields alkynylated oxetane derivatives (55–60% yield) . The sulfur atom acts as a leaving group, enabling nucleophilic substitution at the spiro carbon.

Advanced Research Question
Controlled ring-opening requires precise stoichiometry to avoid over-functionalization. For instance, microwave-assisted reactions (100°C, 24 hours) with Cu(I) catalysts improve regioselectivity in alkyne additions . Competing pathways (e.g., oxidation to sulfoxide) must be monitored via LC-MS and mitigated by inert atmosphere or radical scavengers.

What are the emerging applications of this compound in drug discovery?

Advanced Research Question
Spiro[3.3]heptane cores are explored as rigid bioisosteres for benzene rings, improving metabolic stability and reducing off-target effects. For example, spirocyclic analogues of vorinostat (a histone deacetylase inhibitor) show enhanced solubility and pharmacokinetics . The sulfur atom in this compound provides a handle for late-stage diversification (e.g., cross-coupling to introduce fluorophores or targeting moieties) .

Methodological Note
In vitro assays require careful control of stereochemistry. For chiral derivatives, HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution can separate enantiomers. Biological activity data should be cross-referenced with structural analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives in tuberculosis drug candidates) to validate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.